molecular formula C13H10N2O5 B2396409 N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864938-58-9

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No.: B2396409
CAS No.: 864938-58-9
M. Wt: 274.232
InChI Key: GRPWGKRGVVNNFB-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of research and industry. This compound is characterized by its complex molecular structure, which includes a dioxoisoindole core and a dioxine ring, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps, including substitution, click reactions, and addition reactions. One common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route may involve the following steps:

    Substitution Reaction: The initial step often involves a substitution reaction where the starting material is reacted with appropriate reagents to introduce the desired functional groups.

    Click Reaction: This step involves a click reaction, which is a copper-catalyzed azide-alkyne cycloaddition, to form a triazole ring.

    Addition Reaction: The final step typically involves an addition reaction to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide
  • N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide
  • N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide

Uniqueness

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is unique due to its specific dioxine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-11-7-2-1-3-8(10(7)13(18)15-11)14-12(17)9-6-19-4-5-20-9/h1-3,6H,4-5H2,(H,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPWGKRGVVNNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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